molecular formula C8H5ClF3N3O4 B14613926 3-Chloro-N-methyl-2,6-dinitro-4-(trifluoromethyl)aniline CAS No. 59431-88-8

3-Chloro-N-methyl-2,6-dinitro-4-(trifluoromethyl)aniline

Cat. No.: B14613926
CAS No.: 59431-88-8
M. Wt: 299.59 g/mol
InChI Key: WULRFYZBHCYOJD-UHFFFAOYSA-N
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Description

3-Chloro-N-methyl-2,6-dinitro-4-(trifluoromethyl)aniline is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of chloro, nitro, and trifluoromethyl groups attached to an aniline core. It is widely used in various scientific and industrial applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-methyl-2,6-dinitro-4-(trifluoromethyl)aniline typically involves multiple steps. One common method includes:

    Friedel-Crafts Acylation: This step introduces an acyl group to the aromatic ring.

    Clemmensen Reduction: The acyl group is then reduced to an alkane.

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration processes, where the reaction conditions are carefully controlled to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters is crucial in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-methyl-2,6-dinitro-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitroso or nitro derivatives, while reduction can yield amino derivatives.

Scientific Research Applications

3-Chloro-N-methyl-2,6-dinitro-4-(trifluoromethyl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-N-methyl-2,6-dinitro-4-(trifluoromethyl)aniline involves its interaction with various molecular targets. The presence of nitro and trifluoromethyl groups enhances its reactivity, allowing it to participate in multiple pathways. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-N-methyl-2,6-dinitro-4-(trifluoromethyl)aniline stands out due to its specific combination of functional groups, which confer unique reactivity and stability. This makes it particularly valuable in applications requiring precise chemical modifications and interactions.

Properties

CAS No.

59431-88-8

Molecular Formula

C8H5ClF3N3O4

Molecular Weight

299.59 g/mol

IUPAC Name

3-chloro-N-methyl-2,6-dinitro-4-(trifluoromethyl)aniline

InChI

InChI=1S/C8H5ClF3N3O4/c1-13-6-4(14(16)17)2-3(8(10,11)12)5(9)7(6)15(18)19/h2,13H,1H3

InChI Key

WULRFYZBHCYOJD-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C(=C1[N+](=O)[O-])Cl)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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